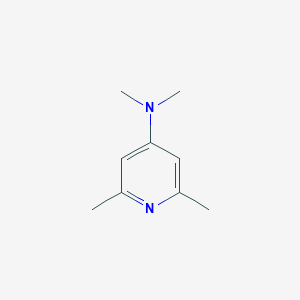

N,N,2,6-tetramethylpyridin-4-amine

Descripción

N,N,2,6-Tetramethylpyridin-4-amine (CAS RN: N/A) is a substituted pyridine derivative characterized by four methyl groups at the 2-, 6-, and 4-positions (with two methyl groups attached to the nitrogen atom). This compound is synthesized via nucleophilic substitution of 4-chloro-2,6-dimethylpyridine with dimethylamine under high-temperature conditions (140°C), yielding a slightly orange liquid that crystallizes upon cooling .

Propiedades

Número CAS |

129384-12-9 |

|---|---|

Fórmula molecular |

C9H14N2 |

Peso molecular |

150.22 g/mol |

Nombre IUPAC |

N,N,2,6-tetramethylpyridin-4-amine |

InChI |

InChI=1S/C9H14N2/c1-7-5-9(11(3)4)6-8(2)10-7/h5-6H,1-4H3 |

Clave InChI |

ISDZORVSNLUMDN-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=N1)C)N(C)C |

SMILES canónico |

CC1=CC(=CC(=N1)C)N(C)C |

Sinónimos |

4-Pyridinamine,N,N,2,6-tetramethyl-(9CI) |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

To contextualize the properties of N,N,2,6-tetramethylpyridin-4-amine , we compare it with analogous pyridine-based amines, focusing on synthesis, physical properties, and spectral characteristics.

Key Observations :

- N,N,2,6-Tetramethylpyridin-4-amine requires harsher synthesis conditions (140°C) compared to furopyrimidine derivatives (room temperature), likely due to the lower reactivity of dimethylamine as a nucleophile .

- The presence of methoxyphenyl groups in compounds 12–14 enhances steric bulk but reduces solubility in polar solvents compared to the methyl-rich structure of the target compound .

Physical and Spectral Properties

| Property | N,N,2,6-Tetramethylpyridin-4-amine | Compound 12 | Compound 21 (HCl salt) |

|---|---|---|---|

| Physical State | Orange liquid (crystallizes) | Colorless crystals | White crystalline solid |

| Melting Point | N/A (liquid at RT) | 87.6–88.7°C | 287.3–287.7°C |

| Rf Value | N/A | 0.30 (hexane/EtOAc) | 0.01 (MeOH/MeOAc) |

| 1H NMR (δ ppm) | 6.22 (s, 2H), 2.96 (s, 6H), 2.42 (s, 6H) | Aromatic protons at ~6.8–7.4 ppm | Aromatic protons downfield-shifted due to HCl salt |

| Solubility | Dichloromethane-soluble | Polar solvent-tolerant | Limited solubility (HCl salt) |

Key Observations :

- The N-methyl groups in N,N,2,6-tetramethylpyridin-4-amine contribute to its distinct NMR profile, with sharp singlets for aromatic protons (δ 6.22 ppm) and methyl groups (δ 2.42–2.96 ppm) . In contrast, furopyrimidine derivatives exhibit downfield shifts for methoxyphenyl protons (δ ~6.8–7.4 ppm) .

- The hydrochloride salt (Compound 21) shows drastically reduced solubility and a high melting point, emphasizing the impact of ionic character on physical properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.